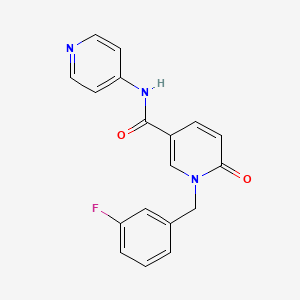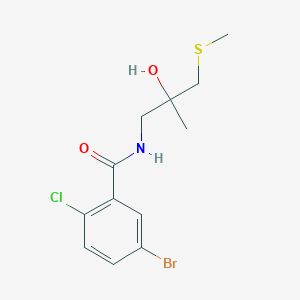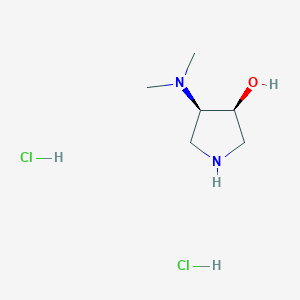
7-Amino-2-cyclopropylisoindolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-2-cyclopropylisoindolin-1-one (7-Amino-2-CPI-1-one) is a synthetic compound that has been gaining attention in the scientific community due to its unique properties and potential applications. It has been studied for its ability to act as a potential drug for a variety of diseases and conditions, as well as its potential use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activities
Novel fluoroquinolones, including compounds with cyclopropyl groups, have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, showing significant in vitro and in vivo activity. For instance, certain compounds demonstrated considerable reduction in mycobacterial load in lung and spleen tissues, highlighting their potential as antimycobacterial agents (Senthilkumar et al., 2009).
Novel Synthetic Approaches
Research has also been conducted on the photochemical production of 1-aminonorbornanes from aminocyclopropanes, indicating the potential of such transformations in drug discovery by providing saturated carbocyclic frameworks that reduce metabolic susceptibility (Staveness et al., 2019).
Photorelease of Neuroactive Compounds
The synthesis and biological evaluation of 1-acyl-7-nitroindolines for rapid release of carboxylates like L-glutamate in biological experiments have been explored, demonstrating improved efficiency through specific synthetic strategies (Papageorgiou et al., 2004).
Chemical Synthesis and Bioactivity
Further studies include the development of synthetic methods for isoindolin-1-ones, revealing diverse biological activities and therapeutic potentials. These compounds have been identified in various natural products, suggesting their importance in medicinal chemistry (Upadhyay et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 7-Amino-2-cyclopropylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is involved in the transcription process .
Mode of Action
This compound interacts with CDK7 through high binding affinity, as demonstrated by molecular docking studies . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 .
Biochemical Pathways
The interaction of this compound with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle , and inhibition of CDK7 can disrupt normal cell cycle progression, leading to cell cycle arrest and potential cell death .
Pharmacokinetics
The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The inhibition of CDK7 by this compound can lead to cell cycle arrest and potential cell death . This makes it a promising candidate for anti-cancer action, particularly in the context of breast cancer .
Biochemische Analyse
Biochemical Properties
7-Amino-2-cyclopropylisoindolin-1-one has been studied as a potential inhibitor of Cyclin-dependent kinase (CDK) 7 . It shows high binding affinity up to -10.1 kcal/mol and conventional hydrogen bonding interactions with active amino acid residues of CDK7 .
Cellular Effects
The compound’s role in cellular processes is primarily linked to its potential as a CDK7 inhibitor . CDK7 is a crucial enzyme involved in cell cycle regulation, and its inhibition can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with CDK7 . It binds to the active site of CDK7, leading to enzyme inhibition . This interaction can lead to changes in gene expression and potentially influence anti-cancer activity .
Eigenschaften
IUPAC Name |
7-amino-2-cyclopropyl-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-9-3-1-2-7-6-13(8-4-5-8)11(14)10(7)9/h1-3,8H,4-6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLZYSFJYBGEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3=C(C2=O)C(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2859447.png)

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2859451.png)

![N-Methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2859453.png)

![methyl 4-({oxo[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]acetyl}amino)benzoate](/img/structure/B2859456.png)


![[4-[(4-Cyclopropylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B2859462.png)
![4-bromo-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2859463.png)
![3-(4-Methylphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2859465.png)
![(7S,8aS)-tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/no-structure.png)